

# Technical Guide to the Safe Handling of 2-Bromo-6-methylpyridin-4-amine

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 2-Bromo-6-methylpyridin-4-amine

Cat. No.: B1280533

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Abstract

This technical guide provides a comprehensive overview of the chemical safety and proper handling procedures for **2-Bromo-6-methylpyridin-4-amine** (CAS No: 79055-59-7). This compound is a valuable building block in pharmaceutical and agrochemical research and development, primarily utilized as an intermediate in the synthesis of complex organic molecules.<sup>[1]</sup> Given its hazardous properties, a thorough understanding of its safety profile and handling requirements is essential for all personnel working with this chemical. This document outlines the known hazards, recommended personal protective equipment (PPE), storage and disposal protocols, and emergency procedures. Furthermore, it provides representative experimental protocols for common synthetic transformations involving this compound.

## Chemical and Physical Properties

**2-Bromo-6-methylpyridin-4-amine** is an off-white to pale yellow solid.<sup>[2]</sup> A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of **2-Bromo-6-methylpyridin-4-amine**

| Property            | Value                                          | Reference(s)        |
|---------------------|------------------------------------------------|---------------------|
| CAS Number          | 79055-59-7                                     | <a href="#">[2]</a> |
| Molecular Formula   | C <sub>6</sub> H <sub>7</sub> BrN <sub>2</sub> | <a href="#">[2]</a> |
| Molecular Weight    | 187.04 g/mol                                   | <a href="#">[2]</a> |
| Appearance          | Off-white to pale yellow solid                 | <a href="#">[2]</a> |
| Purity              | ≥ 95% (HPLC)                                   | <a href="#">[2]</a> |
| Storage Temperature | 0-8 °C                                         | <a href="#">[2]</a> |

## Hazard Identification and Safety Precautions

**2-Bromo-6-methylpyridin-4-amine** is classified as a hazardous substance. The GHS classification and associated precautionary statements are summarized below.

### GHS Classification

Signal Word: Warning[\[3\]](#)

Pictograms:

-  alt text

Hazard Statements:[\[3\]](#)[\[4\]](#)

- H302: Harmful if swallowed.
- H315: Causes skin irritation.
- H319: Causes serious eye irritation.
- H332: Harmful if inhaled.
- H335: May cause respiratory irritation.

Precautionary Statements:[\[3\]](#)[\[4\]](#)

- Prevention:
  - P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
  - P264: Wash skin thoroughly after handling.
  - P270: Do not eat, drink or smoke when using this product.
  - P271: Use only outdoors or in a well-ventilated area.
  - P280: Wear protective gloves/protective clothing/eye protection/face protection.
- Response:
  - P301+P317: IF SWALLOWED: Get medical help.
  - P302+P352: IF ON SKIN: Wash with plenty of water.
  - P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.
  - P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
  - P317: Get medical help.
  - P319: Get medical help if you feel unwell.
  - P330: Rinse mouth.
  - P332+P317: If skin irritation occurs: Get medical help.
  - P362+P364: Take off contaminated clothing and wash it before reuse.
- Storage:
  - P403+P233: Store in a well-ventilated place. Keep container tightly closed.
  - P405: Store locked up.

- Disposal:
  - P501: Dispose of contents/container to an appropriate treatment and disposal facility in accordance with applicable laws and regulations.

## Toxicological Data

Specific quantitative toxicological data such as LD50 or LC50 for **2-Bromo-6-methylpyridin-4-amine** is not readily available in the searched literature. However, based on the GHS classification "Harmful if swallowed" and "Harmful if inhaled", it is prudent to handle this compound with a high degree of caution.[3][4]

## Safe Handling and Storage

## Personal Protective Equipment (PPE)

A comprehensive PPE strategy is critical when handling **2-Bromo-6-methylpyridin-4-amine**. The following table outlines the recommended PPE.

Table 2: Recommended Personal Protective Equipment (PPE)

| PPE Category            | Item                                        | Specification                                                                                                                                                                                                |
|-------------------------|---------------------------------------------|--------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Eye and Face Protection | Safety Glasses with Side Shields or Goggles | Conforming to EN166 (EU) or NIOSH (US) standards is required. A face shield should be used in addition to goggles when there is a significant risk of splashing. <a href="#">[5]</a>                         |
| Skin Protection         | Chemical-Resistant Gloves                   | Nitrile or neoprene gloves are recommended. Gloves must be inspected for tears or holes before each use. <a href="#">[5]</a>                                                                                 |
| Laboratory Coat         |                                             | A fully buttoned lab coat with tight-fitting cuffs should be worn. For larger quantities or when splashing is likely, a chemical-resistant apron or coveralls should be considered. <a href="#">[5]</a>      |
| Respiratory Protection  | NIOSH-Approved Respirator                   | A respirator is required when handling the powder outside of a certified chemical fume hood or if dust generation is unavoidable. A respirator with a particulate filter is recommended. <a href="#">[5]</a> |

## Handling Procedures

- All handling of **2-Bromo-6-methylpyridin-4-amine** solid and its solutions should be conducted in a well-ventilated chemical fume hood.[\[5\]](#)
- Avoid the formation of dust and aerosols.
- Use non-sparking tools.

- Ensure an eyewash station and safety shower are readily accessible.[5]
- Wash hands thoroughly after handling, even if gloves were worn.[5]

## Storage

- Store in a tightly closed container in a dry and well-ventilated place.[3]
- Recommended storage temperature is between 0-8 °C.[2]
- Store locked up.[3]
- Incompatible materials include strong oxidizing agents.

## Emergency Procedures

### First-Aid Measures

- If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[6]
- In Case of Skin Contact: Immediately wash off with soap and plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.[6]
- In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention.[6]
- If Swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.[6]

### Fire-Fighting Measures

- Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.
- Specific Hazards Arising from the Chemical: During a fire, irritating and highly toxic gases, including nitrogen oxides, carbon oxides, and hydrogen bromide, may be generated by

thermal decomposition or combustion.

- Advice for Firefighters: Wear a NIOSH-approved self-contained breathing apparatus (SCBA) and full protective gear.

## Accidental Release Measures

- Personal Precautions: Wear appropriate personal protective equipment (PPE) as described in Section 3.1. Evacuate personnel to a safe area. Ensure adequate ventilation. Avoid dust formation.
- Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.
- Methods for Cleaning Up: Carefully sweep up the solid material, avoiding dust generation. Place the spilled material and any contaminated cleaning materials into a sealed, labeled container for proper disposal.

## Experimental Protocols

**2-Bromo-6-methylpyridin-4-amine** is a versatile intermediate in cross-coupling reactions. The following are representative protocols for its use in Suzuki-Miyaura and Buchwald-Hartwig amination reactions.

Note: These are general protocols and may require optimization for specific substrates and scales.

### Representative Suzuki-Miyaura Coupling Protocol

This protocol describes a general procedure for the palladium-catalyzed cross-coupling of **2-Bromo-6-methylpyridin-4-amine** with an arylboronic acid.

Materials:

- **2-Bromo-6-methylpyridin-4-amine** (1.0 equiv)
- Arylboronic acid (1.1–1.5 equiv)

- Palladium catalyst (e.g., Pd(dppf)Cl<sub>2</sub>, Pd(PPh<sub>3</sub>)<sub>4</sub>; 1-5 mol%)[7]
- Base (e.g., K<sub>2</sub>CO<sub>3</sub>, K<sub>3</sub>PO<sub>4</sub>, Cs<sub>2</sub>CO<sub>3</sub>; 2.0–3.0 equiv)[7]
- Anhydrous and degassed solvent (e.g., 1,4-dioxane/water, toluene/water)[7]
- Inert gas (Argon or Nitrogen)

Procedure:

- To a dry Schlenk flask, add **2-Bromo-6-methylpyridin-4-amine**, the arylboronic acid, the base, and the palladium catalyst.[7]
- Seal the flask and evacuate and backfill with an inert gas three times.[7]
- Add the degassed solvent system via syringe.[7]
- Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
- Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
- Upon completion, cool the reaction mixture to room temperature.
- Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel.

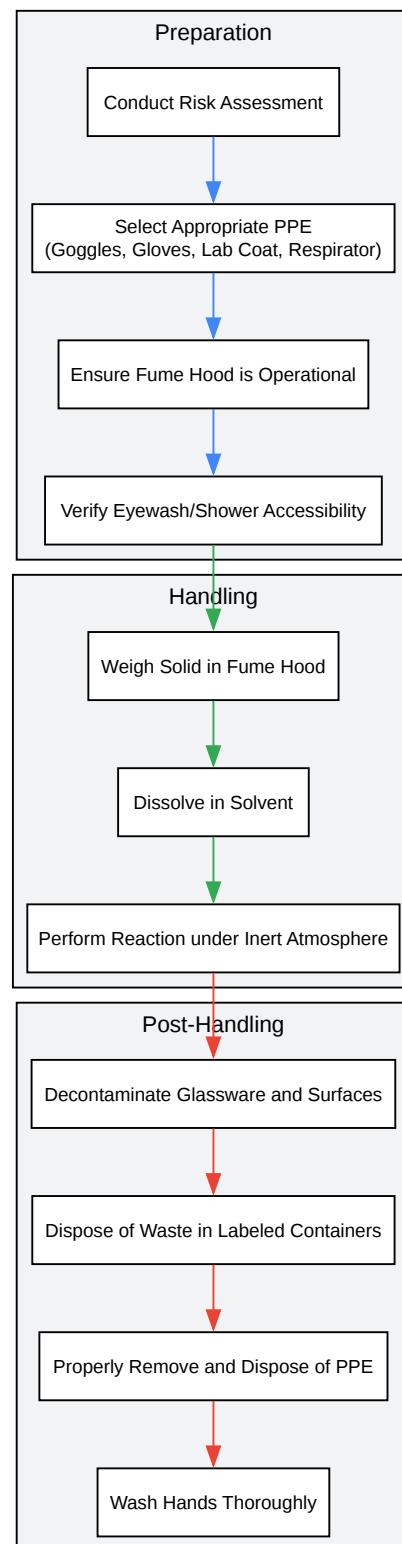
## Representative Buchwald-Hartwig Amination Protocol

This protocol outlines a general procedure for the palladium-catalyzed amination of **2-Bromo-6-methylpyridin-4-amine** with a primary or secondary amine.

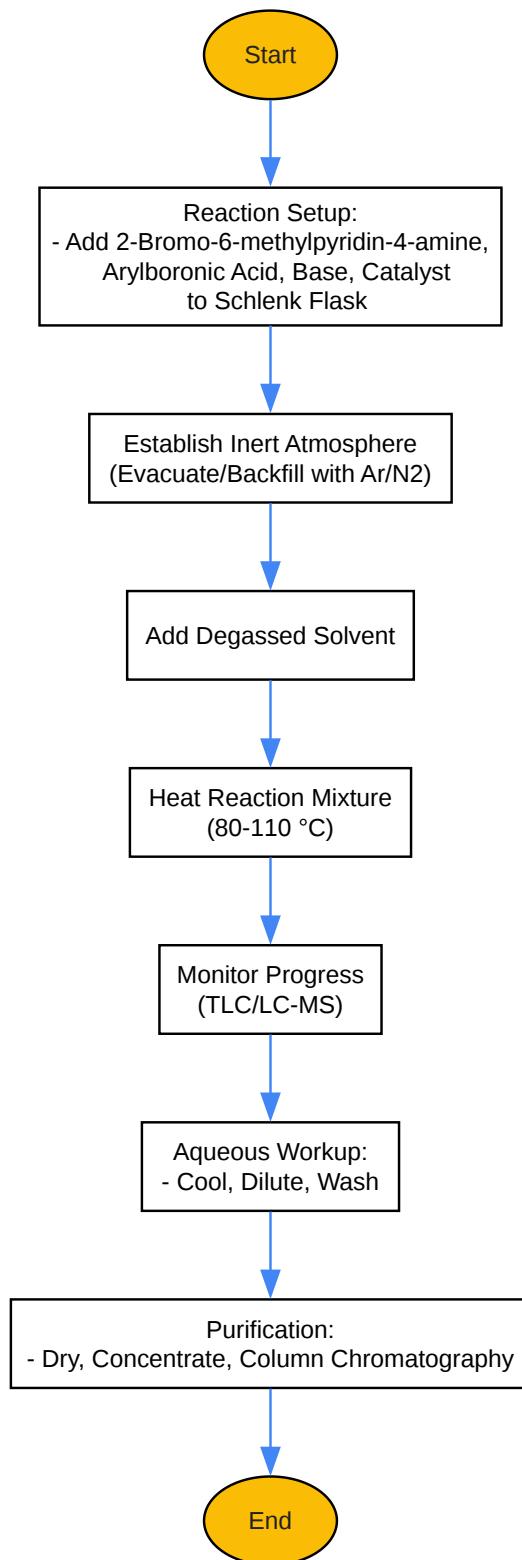
Materials:

- **2-Bromo-6-methylpyridin-4-amine** (1.0 equiv)
- Amine (1.2-1.5 equiv)
- Palladium precursor (e.g., Pd<sub>2</sub>(dba)<sub>3</sub>, Pd(OAc)<sub>2</sub>; 1-5 mol%)[8]
- Phosphine ligand (e.g., XPhos, BINAP; 1.5-10 mol%)[8]
- Base (e.g., NaOtBu, K<sub>3</sub>PO<sub>4</sub>; 1.4-2.0 equiv)[8]
- Anhydrous solvent (e.g., toluene, dioxane)[8]
- Inert gas (Argon or Nitrogen)

Procedure:


- To an oven-dried Schlenk flask, add the palladium precursor, the phosphine ligand, and the base.[8]
- Seal the flask and evacuate and backfill with an inert gas three times.[8]
- Add the anhydrous solvent via syringe and stir for 10-15 minutes to allow for catalyst pre-formation.[8]
- Add **2-Bromo-6-methylpyridin-4-amine** and the amine to the reaction mixture.[8]
- Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[8]
- Monitor the reaction progress by TLC or LC-MS.
- After cooling to room temperature, quench the reaction with a saturated aqueous solution of ammonium chloride.
- Extract the product with an organic solvent (e.g., ethyl acetate).
- Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

- Purify the residue by column chromatography.


## Visualized Workflows

The following diagrams illustrate key logical workflows for the safe handling and use of **2-Bromo-6-methylpyridin-4-amine**.

## Safe Handling Workflow for 2-Bromo-6-methylpyridin-4-amine



## Experimental Workflow for Suzuki-Miyaura Coupling

[Click to download full resolution via product page](#)

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. chemimpex.com [chemimpex.com]
- 2. enamine.enamine.net [enamine.enamine.net]
- 3. benchchem.com [benchchem.com]
- 4. echemi.com [echemi.com]
- 5. benchchem.com [benchchem.com]
- 6. sincerechemical.com [sincerechemical.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [Technical Guide to the Safe Handling of 2-Bromo-6-methylpyridin-4-amine]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1280533#2-bromo-6-methylpyridin-4-amine-chemical-safety-and-handling>

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)